molecular formula C11H15NO2S B3383710 2-Cyclohexyl-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 472805-56-4

2-Cyclohexyl-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B3383710
CAS No.: 472805-56-4
M. Wt: 225.31 g/mol
InChI Key: JIDVCEPMJHOXPB-UHFFFAOYSA-N
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Description

2-Cyclohexyl-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the cyclohexyl and methyl groups attached to the thiazole ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexylamine with 2-bromo-4-methylthiazole-5-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like methanol or ethanol, followed by purification steps to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexyl-4-methyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-Cyclohexyl-4-methyl-1,3-thiazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering biochemical pathways. The cyclohexyl and methyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid
  • 2-Methylthiazole-4-carboxylic acid
  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

Comparison: 2-Cyclohexyl-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This differentiates it from other thiazole derivatives, potentially leading to unique biological activities and chemical reactivity. The cyclohexyl group can enhance lipophilicity, improving the compound’s ability to interact with lipid membranes and hydrophobic pockets in proteins.

Properties

IUPAC Name

2-cyclohexyl-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-7-9(11(13)14)15-10(12-7)8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDVCEPMJHOXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CCCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

472805-56-4
Record name 2-cyclohexyl-4-methyl-1,3-thiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 20 ml of methanol, 17.3 g (68 mmol) of ethyl 2-cyclohexyl-4-methylthiazole-5-carboxylate was dissolved, followed by adding 24 g (150 mmol) of 25% sodium hydroxide aqueous solution and stirring at room temperature for 15 hours. Methanol was removed, and the residue was then dissolved in 200 ml of water, and 10% hydrochloric acid was added to make acidic. Crystal precipitated was filtered, washed with water and dried to obtain 12.8 g (yield: 83%) of 2-cyclohexyl-4-methylthiazole-5-carboxylic acid.
Quantity
24 g
Type
reactant
Reaction Step One
Name
ethyl 2-cyclohexyl-4-methylthiazole-5-carboxylate
Quantity
17.3 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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